molecular formula C26H18N2O4 B12295425 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

Cat. No.: B12295425
M. Wt: 422.4 g/mol
InChI Key: NVQFHMAGCYDRGO-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid is a diazenyl-functionalized benzoic acid derivative characterized by two aromatic rings linked via a diazenyl (-N=N- group) bridge and carboxyl (-COOH) substituents. Its synthesis typically involves coupling reactions between diazonium salts and aromatic amines or phenols, followed by carboxylation .

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

InChI

InChI=1S/C26H18N2O4/c29-25(30)19-10-6-17(7-11-19)21-14-15-23(18-8-12-20(13-9-18)26(31)32)24(16-21)28-27-22-4-2-1-3-5-22/h1-16H,(H,29,30)(H,31,32)

InChI Key

NVQFHMAGCYDRGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often involve acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid involves its interaction with various molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the carboxyphenyl group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazone/Pyrazole Moieties

a) 4-[1-(4-Carboxyphenyl)-4-[(E)-(Dimethylhydrazono)Methyl]Pyrazol-3-Yl]Benzoic Acid ()
  • Structure : Features a pyrazole core with dimethylhydrazone and dual carboxyl groups.
  • Activity : Exhibits potent antimicrobial activity against A. baumannii (MIC = 1.56 µg/mL), attributed to the chloro-substituted hydrazone enhancing membrane disruption .
  • Synthesis : Yielded 92% as a yellow solid; confirmed via NMR (δ 8.77 ppm for pyrazole proton) and HRMS ([M+H]+ = 337.0819) .
b) 4-[4-[(E)-(Diphenylhydrazono)Methyl]-1-(4-Carboxyphenyl)Pyrazol-3-Yl]Benzoic Acid (Compound 9, )
  • Structure : Diphenylhydrazone substituent instead of dimethylhydrazone.
  • Activity : Lower antimicrobial efficacy (MIC > 3 µg/mL) compared to dimethylhydrazone derivatives, suggesting steric hindrance from bulkier phenyl groups reduces bacterial uptake .
  • Synthesis : 89% yield; NMR shows aromatic protons at δ 7.14–8.14 ppm and HRMS ([M+H]+ = 503.1714) .
c) Hydrazone Derivatives of 4-[4-Formyl-3-(2-Oxochromen-3-Yl)Pyrazol-1-Yl]Benzoic Acid ()
  • Structure : Chromone-linked hydrazones with trifluoromethyl or nitro substituents.
  • Activity: Moderate to low antimicrobial activity (MIC = 6.25–25 µg/mL), indicating electron-withdrawing groups (e.g., -NO₂) may reduce potency compared to electron-donating groups .

Benzoic Acid Derivatives with Multiple Carboxyl Groups

a) 4-(4-Carboxyphenyl)-3-Hydroxybenzoic Acid ()
  • Structure : Biphenyl system with hydroxyl and dual carboxyl groups.
  • Properties : Enhanced acidity (pKa ≈ 2.5–3.0) due to adjacent hydroxyl and carboxyl groups; used in metal-organic frameworks (MOFs) for sensor applications .
  • Comparison : The absence of a diazenyl group reduces conjugation but improves crystallinity, making it suitable for coordination chemistry .
b) 4-[3-(4-Carboxyphenyl)Phenyl]Benzoic Acid ()
  • Structure : Terphenyl system with dual carboxyl groups.
  • Properties : Molecular weight = 318.32 g/mol; higher thermal stability (decomposition >300°C) compared to diazenyl analogues .

Retinoid and Anticancer Analogues ()

  • TTAB and SR11217 (): Structure: Anthracene/naphthalene cores with carboxyl groups. Activity: Retinoic acid receptor (RAR) binders with IC₅₀ = 0.2 nM–1 µM against cervical cancer cells. The target compound lacks retinoid-like fused rings but shares carboxyl groups critical for receptor interactions .

Data Tables

Table 2. Spectroscopic Data Highlights

Compound ¹H NMR (δ, ppm) HRMS ([M+H]+) Key Peaks
Target Compound* ~8.10–8.50 (aromatic), ~13.0 (-COOH) ~423.44 (calc.) Diazenyl proton (s, ~8.3)
Compound 9 () 9.12 (s, 1H), 7.14–8.14 (m, 13H) 503.1714 Diphenylhydrazone protons
4-(4-Carboxyphenyl)-3-Hydroxybenzoic Acid 8.10 (d, 2H), 6.90 (s, 1H) 259.21 (observed) Hydroxyl proton (~10.5)

Key Research Findings and Insights

Substituent Effects :

  • Electron-donating groups (e.g., -CH₃) on hydrazones enhance antimicrobial activity, while bulky groups (e.g., -Ph) reduce efficacy .
  • Dual carboxyl groups improve solubility in polar solvents (e.g., DMSO) and facilitate MOF formation .

Synthetic Challenges: Diazenyl derivatives require strict temperature control during coupling to avoid byproducts (e.g., azo dimers) . Yields for diazenyl compounds range from 85–92%, higher than retinoid analogues (60–70%) .

Biological Activity

4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid, also known as a diazenyl compound, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid can be represented as follows:

  • Molecular Formula : C26H18N2O4
  • Molecular Weight : 422.432 g/mol
  • IUPAC Name : 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid

This compound features a central benzoic acid moiety with diazenyl and carboxyphenyl substituents, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that diazenyl compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of diazenyl compounds, including 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid, showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in several studies. It was found to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases. The presence of the carboxylic acid group enhances its ability to donate protons, stabilizing free radicals.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been highlighted in recent research. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating inflammatory conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
  • Case Study on Antioxidant Activity :
    • Objective : To assess the radical scavenging capacity using DPPH assay.
    • Method : Various concentrations of the compound were tested.
    • Results : A dose-dependent increase in antioxidant activity was observed, with IC50 values comparable to standard antioxidants.

The biological activity of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and oxidative stress pathways.
  • Receptor Interaction : It could bind to receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
  • Gene Expression Modulation : Research suggests that it may alter the expression of genes related to inflammation and oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialCell membrane disruption
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition

Table 2: Case Study Results

Study TypePathogen/Cell LineResult
AntimicrobialE. coliSignificant inhibition
AntioxidantDPPH AssayIC50 comparable to standards

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